molecular formula C17H14O7 B3030588 Viscidulin II CAS No. 92519-93-2

Viscidulin II

Cat. No.: B3030588
CAS No.: 92519-93-2
M. Wt: 330.29 g/mol
InChI Key: GWRFNPJGKCUUSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Viscidulin II can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific enzymes and catalysts to facilitate the formation of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Scutellaria viscidula and Scutellaria baicalensis. The extraction process includes steps such as drying, grinding, and solvent extraction to isolate the flavonoid .

Chemical Reactions Analysis

Types of Reactions: Viscidulin II undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-13-7-11(21)15-10(20)6-12(24-17(15)16(13)23-2)14-8(18)4-3-5-9(14)19/h3-7,18-19,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRFNPJGKCUUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Viscidulin II and where is it found?

A1: this compound, chemically known as 5,2′,6′-Trihydroxy-7,8-dimethoxyflavone, is a flavonoid compound. It was first isolated from the root of Scutellaria viscidula Bunge []. This plant is a member of the Scutellaria genus, several species of which are used in traditional medicine.

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound, alongside other flavones isolated from Scutellariae radix, can suppress the production of inflammatory cytokines (IL-8 and IL-1β) induced by Propionibacterium acnes in human monocytic THP-1 cells []. This suggests a potential role for this compound in addressing P. acnes-induced skin inflammation.

Q3: How does the structure of this compound relate to its activity?

A3: While the specific structural features of this compound responsible for its anti-inflammatory activity haven't been fully elucidated yet, research suggests that the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone play a crucial role in its activity []. Further research, potentially involving the synthesis and testing of this compound analogs, would be required to establish a detailed structure-activity relationship.

Q4: Are there other flavonoids similar to this compound found in the same plant species?

A4: Yes, several other flavonoids have been isolated alongside this compound from Scutellaria viscidula Bunge and other Scutellaria species. These include:

  • Viscidulin I: (3,5,7,2',6'-pentahydroxy-flavone) []
  • Baicalein: (5,6,7-trihydroxyflavone) [, ]
  • Wogonin: (5,7-dihydroxy-8-methoxyflavone) [, ]
  • Oroxylin A: (5,7-dihydroxy-6-methoxyflavone) []

Q5: What analytical techniques have been used to characterize this compound?

A5: A combination of spectroscopic and chromatographic techniques has been employed to identify and characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and connectivity of atoms within the molecule [].
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification [, ].
  • Ultraviolet-visible (UV-Vis) Spectroscopy: Offers information about the compound's light absorption properties, often characteristic of specific structural features [].
  • Infrared (IR) Spectroscopy: Reveals functional groups present in the molecule based on their characteristic vibrational frequencies [].
  • Chromatography: Various chromatographic methods, including column chromatography, are utilized to isolate and purify this compound from complex plant extracts [].

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